N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves multiple steps including cyclization of thioamide with chloroacetoacetate and reactions with ammonium sulfide. These processes yield the compound with a considerable efficiency, highlighting the compound's intricate design and synthesis procedures (Tang Li-jua, 2015).
Molecular Structure Analysis
The structure of molecules similar to this compound is confirmed through various spectroscopic methods including IR, 1H NMR, and MS spectral data. These techniques are crucial for establishing the molecular fingerprints and understanding the structural intricacies of these compounds (A. Amr et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving compounds like this compound often result in significant biological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety effects. The detailed synthesis and the chemical properties of these compounds are extensively studied to harness their therapeutic potential (A. Amr et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide, is a thiadiazole-based molecule . Thiadiazole-based molecules have been extensively researched for their interaction with various targets, particularly in the context of photovoltaics and as fluorescent sensors . .
Mode of Action
It is known that thiadiazole-based molecules, when introduced into certain frameworks, can exhibit high fluorescence quantum yield . This suggests that the compound may interact with its targets through fluorescence quenching .
Biochemical Pathways
Thiadiazole-based molecules have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, which have been shown to be highly sensitive and selective for the detection of primary aromatic amines .
Result of Action
It is known that f-ctf nanosheets constructed with thiadiazole-based molecules can exhibit high sensitivity and selectivity for the detection of primary aromatic amines .
Action Environment
It is known that thiadiazole-based molecules can exhibit high stability and high fluorescence performance when incorporated into certain frameworks .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-20-14-7-3-4-8-15(14)21(26(20,23)24)11-10-19-18(22)17-12-13-6-2-5-9-16(13)25-17/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIULMGYRUNCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.